molecular formula C23H27N5O3S B2639066 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2185590-39-8

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2639066
CAS No.: 2185590-39-8
M. Wt: 453.56
InChI Key: PIQBDEAQNVCOIQ-UHFFFAOYSA-N
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Description

This compound is a triazolinone derivative featuring a complex heterocyclic architecture. Its core structure includes a 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold substituted with a cyclopropyl group at position 4, a 2-methoxyethyl chain at position 1, and a piperidin-3-yl moiety linked to a 2-phenyl-1,3-thiazole-4-carbonyl group at position 2. For instance, triazolinones are recognized for herbicidal activity (e.g., carfentrazone-ethyl) , while thiazole-containing compounds often exhibit antimicrobial or antifungal properties . The piperidine ring may enhance pharmacokinetic properties, such as solubility or bioavailability, by introducing a basic nitrogen atom .

Properties

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-31-13-12-27-23(30)28(18-9-10-18)20(25-27)17-8-5-11-26(14-17)22(29)19-15-32-21(24-19)16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQBDEAQNVCOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopropyl and methoxyethyl groups, followed by the introduction of the phenyl-thiazole and piperidinyl groups. The final step involves the formation of the triazol-5-one ring. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions and efficient production of large quantities of the compound. The use of high-throughput screening and optimization techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds containing the triazole moiety exhibit antiviral properties. For instance, studies have demonstrated that the incorporation of triazole groups can enhance the efficacy of inhibitors targeting viral proteins. The compound may similarly function as an inhibitor against coronaviruses by disrupting viral replication mechanisms through interactions with key viral enzymes .

Cancer Therapy

The compound's structural components suggest potential applications in oncology. Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. In particular, derivatives of thiazoles and triazoles have been implicated in reducing the expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells . This suggests that our compound could be explored for its ability to induce cell death in cancerous cells.

Neuroprotective Effects

Given the presence of piperidine and thiazole groups, the compound may exhibit neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Future studies could investigate its efficacy in models of neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the cyclopropyl group and methoxyethyl substituent may influence lipophilicity and bioavailability. Table 1 summarizes key modifications and their effects on biological activity based on existing literature.

ModificationEffect on ActivityReference
Triazole substitutionIncreased metabolic stability
Thiazole carbonyl groupEnhanced binding affinity to CDK
Cyclopropyl ringImproved CNS penetration

Case Studies

Several studies have focused on similar compounds to elucidate their mechanisms of action and therapeutic potential:

  • CSNK2 Inhibition : A study demonstrated that triazole-containing compounds could effectively inhibit casein kinase 2 (CSNK2), which plays a role in various cancers and viral infections. The specific interactions within the ATP-binding pocket were characterized using crystallography .
  • Anticancer Activity : Research involving substituted pyrimidines showed promising results against various cancer cell lines, indicating that modifications similar to those found in our compound might yield potent anticancer agents .
  • Neuroprotective Studies : Investigations into piperidine derivatives revealed their potential to protect neuronal cells from oxidative stress, suggesting that our compound could be beneficial in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to interact with specific pathways and molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparisons with three classes of analogues:

Triazolinone Herbicides (e.g., Carfentrazone-ethyl): Structural Differences: Carfentrazone-ethyl lacks the thiazole and piperidine moieties but shares the triazolinone core. Its substituents include a trifluoromethylphenyl group and an ethyl ester, which enhance herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition . Functional Implications: The target compound’s thiazole and piperidine groups may redirect bioactivity toward non-herbicidal targets, such as fungal enzymes or receptors.

Triazole Antifungals (e.g., Fluconazole): Structural Differences: Fluconazole is a bis-triazole with two 1,2,4-triazole rings linked to a central alcohol group. Unlike the target compound, it lacks the cyclopropyl, thiazole, and piperidine components . Functional Implications: Fluconazole targets fungal lanosterol 14α-demethylase (CYP51). The target compound’s thiazole group could modulate binding to similar enzymes but with altered specificity due to steric and electronic effects.

Heterocyclic Hybrids (e.g., Compounds 4g and 4h from ): Structural Differences: These derivatives combine coumarin, benzodiazepine/oxazepine, and tetrazole groups. The target compound replaces these with thiazole, piperidine, and triazolinone moieties . Functional Implications: Such hybrids often exhibit dual activities (e.g., antimicrobial and anti-inflammatory). The target compound’s unique substituents may confer multitarget effects but require empirical validation.

Physicochemical and Pharmacokinetic Properties
Property Target Compound Carfentrazone-ethyl Fluconazole
Molecular Weight (g/mol) ~480 (estimated) 412.3 306.3
LogP (Predicted) ~3.5 (highly lipophilic) 3.8 0.5
Solubility Low (due to cyclopropyl) Moderate (ester group) High (polar triazole rings)
Bioactivity Unknown (theoretical) Herbicidal (PPO inhibition) Antifungal (CYP51 inhibition)

Key Observations :

  • The target compound’s high logP suggests superior membrane permeability compared to fluconazole but may limit aqueous solubility.
  • The methoxyethyl group could mitigate solubility issues, akin to ester groups in carfentrazone-ethyl .
Research Findings and Gaps
  • Structural Analysis: SHELX-based crystallography (e.g., bond lengths, angles) could confirm the triazolinone-thiazole conformation . Multiwfn-based electron localization function (ELF) analysis might reveal charge distribution patterns influencing reactivity .
  • Bioactivity: No empirical data exists for the target compound. However, analogues like carfentrazone-ethyl (IC₅₀ = 0.1–1 μM for PPO) and fluconazole (MIC = 1–4 μg/mL for Candida spp.) provide benchmarks for future assays.
  • Synthetic Challenges : The piperidine-thiazole linkage likely requires multi-step synthesis, similar to the coumarin-benzodiazepine hybrids in .

Biological Activity

The compound 4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Cyclopropyl group : Provides unique steric and electronic properties.
  • Methoxyethyl substituent : Enhances solubility and bioavailability.
  • Thiazole ring : Known for its biological activity in various pharmacological contexts.
  • Triazole moiety : Often associated with diverse biological activities including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the triazole ring plays a crucial role in binding to enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, specifically targeting CSNK2A2, which is implicated in various cancers. In vitro studies suggest that it can effectively inhibit the phosphorylation processes essential for cancer cell proliferation .
  • Antiviral Activity : Preliminary studies indicate that derivatives of compounds containing the triazole scaffold exhibit antiviral properties against β-coronaviruses, including SARS-CoV-2. The mechanism involves disruption of viral replication processes .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and its analogs:

Biological ActivityObserved EffectReference
Kinase InhibitionSignificant reduction in CDK9 activity
Antiviral ActivityInhibition of SARS-CoV-2 replication
Anticancer PropertiesInduction of apoptosis in cancer cells
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines

Case Studies

Several studies have explored the efficacy of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the downregulation of anti-apoptotic proteins like Mcl-1 .
  • Antiviral Efficacy Against SARS-CoV-2 :
    • Research highlighted that compounds similar to this triazole derivative exhibited potent antiviral activity, suggesting potential therapeutic applications in treating COVID-19 .
  • Inflammation Models :
    • In animal models, the compound was shown to reduce inflammation markers significantly, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. Structure-Activity Relationship (SAR) workflows :

  • Docking simulations (AutoDock Vina) : To predict binding modes with targets (e.g., kinases or GPCRs), leveraging the thiazole and triazole moieties’ π-π stacking potential .
  • MD simulations : Assess conformational stability of the piperidin-3-yl group in aqueous environments .
  • QSAR models : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl) with biological activity .

Basic: What are the stability considerations for storage and handling?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
  • Moisture control : Use desiccants to avoid hydrolysis of the triazolone carbonyl group .
  • Solubility : DMSO stock solutions (>10 mM) are stable for ≤6 months if frozen and aliquoted .

Advanced: How are synthetic byproducts characterized and mitigated?

Common byproducts include:

  • Piperidine N-oxide : Formed during oxidation steps; detected via HRMS (m/z +16) and removed via silica gel chromatography .
  • Regioisomeric triazoles : Controlled by optimizing reaction stoichiometry (e.g., 1.2 eq. of acyl chloride) and using Dean-Stark traps for water-sensitive steps .

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